REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[O:5][C:4](=O)[CH:3]=1.C([O-])(=O)C.[NH4+:17]>C(O)(=O)C>[CH3:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[NH:17][C:4](=[O:5])[CH:3]=1 |f:1.2|
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Name
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|
Quantity
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28.8 g
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Type
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reactant
|
Smiles
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CC1=CC(OC(=C1)C(F)(F)F)=O
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Name
|
|
Quantity
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25 g
|
Type
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reactant
|
Smiles
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C(C)(=O)[O-].[NH4+]
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Name
|
|
Quantity
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330 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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ADDITION
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Details
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The residue was diluted with ethyl acetate
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Type
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WASH
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Details
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washed with saturated NaHCO3 and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SC4
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Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude was purified with pad silica gel
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Type
|
CUSTOM
|
Details
|
The solvent was removed
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Type
|
WASH
|
Details
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The solid was washed with 10:1 hexanes/ethyl acetate
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Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(NC(=C1)C(F)(F)F)=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |